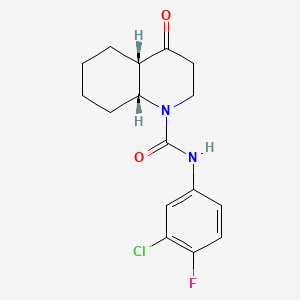
Hbv-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-20 is a novel compound designed to inhibit the replication of the hepatitis B virus. This compound has shown promise in preclinical studies for its ability to reduce viral load and improve liver function in infected individuals. Hepatitis B is a significant global health issue, and the development of effective treatments like this compound is crucial for managing and potentially eradicating the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase efficiency and reduce costs. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Hbv-IN-20 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B and other viral infections.
Industry: Potentially used in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Hbv-IN-20 exerts its effects by targeting specific molecular pathways involved in the replication of the hepatitis B virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This leads to a reduction in viral load and an improvement in liver function. The exact molecular targets and pathways involved are still under investigation, but early studies suggest that this compound interferes with the viral polymerase and other essential enzymes.
Comparison with Similar Compounds
Hbv-IN-20 is unique compared to other similar compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat hepatitis B.
Entecavir: Another nucleoside analog with a similar mechanism of action but different chemical structure.
Tenofovir: A nucleotide analog that inhibits viral replication by targeting the viral polymerase.
This compound stands out due to its novel structure and potentially higher efficacy in reducing viral load and improving liver function.
Properties
Molecular Formula |
C16H18ClFN2O2 |
|---|---|
Molecular Weight |
324.78 g/mol |
IUPAC Name |
(4aS,8aR)-N-(3-chloro-4-fluorophenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxamide |
InChI |
InChI=1S/C16H18ClFN2O2/c17-12-9-10(5-6-13(12)18)19-16(22)20-8-7-15(21)11-3-1-2-4-14(11)20/h5-6,9,11,14H,1-4,7-8H2,(H,19,22)/t11-,14+/m0/s1 |
InChI Key |
NSLUVRSONLNMJW-SMDDNHRTSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















